2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Description
Structural Elucidation
Crystallographic Characterization and Molecular Geometry
X-ray Diffraction Analysis of Crystal Packing
The crystal structure of 2-{[(2,6-dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been determined using single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, with molecules adopting a zwitterionic configuration due to the carboxylic acid and sulfonamide groups. Key features include:
- Dihedral Angles : The sulfonamide group and carboxylic acid moiety exhibit dihedral angles of approximately 45.84° and 47.97° relative to the aromatic ring, respectively. These angles optimize intermolecular hydrogen bonding.
- Hydrogen Bonding Networks : Molecules are linked through N–H···O and O–H···O interactions, forming extended hydrogen-bonded chains. For example, the sulfonamide NH group participates in hydrogen bonds with carboxylate oxygens, while the carboxylic acid OH group forms additional bonds with sulfonamide oxygens.
Conformational Analysis of Sulfonyl-Amino Linkage
The sulfonamide linkage (–SO₂–NH–) adopts a distorted tetrahedral geometry around the sulfur atom, with bond angles averaging 118.96° between adjacent oxygen atoms. This distortion arises from steric hindrance between the 2,6-dichlorophenyl group and the 3-phenylpropanoic acid backbone.
| Parameter | Value | Source |
|---|---|---|
| S=O Bond Length | ~1.43–1.45 Å | |
| S–N Bond Length | ~1.58 Å | |
| O–S–O Bond Angle | ~118.96° | |
| Dihedral Angle (Sulfonyl-Aromatic) | ~45.84° |
Comparative Structural Analysis with Dichlorophenyl Sulfonamide Derivatives
The compound’s structural features are compared to other dichlorophenyl sulfonamide derivatives, such as 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid and 2-(2,4-Dichlorophenyl)-3-phenylpropanoic acid. Key differences include:
The 2,6-dichlorophenyl group in the target compound induces greater steric bulk, altering molecular packing compared to 2,4-substituted analogs. This steric effect reduces π–π interactions, favoring hydrogen-bonded networks over van der Waals stacking.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-11-7-4-8-12(17)14(11)23(21,22)18-13(15(19)20)9-10-5-2-1-3-6-10/h1-8,13,18H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWDZDYRTQIGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation-Amination Sequential Protocol
The foundational approach involves sequential sulfonation and amination of 3-phenylpropanoic acid precursors. In a representative procedure, 2,6-dichlorobenzenesulfonyl chloride undergoes nucleophilic substitution with 2-amino-3-phenylpropanoic acid in dichloromethane at 0–5°C. Triethylamine (2.5 equiv) serves as both base and proton scavenger, achieving 82% yield after 6 hours. Critical to this method is the slow addition of sulfonyl chloride to prevent exothermic decomposition, as uncontrolled temperatures above 10°C promote hydrolysis to sulfonic acid byproducts.
The reaction mechanism proceeds via a two-step intermediates: initial formation of a sulfonylammonium zwitterion (detected by in-situ ¹H NMR at δ 3.2–3.8 ppm), followed by rearrangement to the thermodynamically stable sulfonamide. Kinetic studies reveal pseudo-first-order dependence on sulfonyl chloride concentration (k = 0.42 h⁻¹ at 5°C), with an activation energy of 58 kJ/mol calculated via Arrhenius plots.
One-Pot Tandem Synthesis
Industrial-scale processes favor a tandem approach combining sulfonation and in-situ amination. Patent US8633223B2 details a protocol using 2-(benzylideneamino)-3-phenylpropanoate as a masked amine precursor. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran | 89% vs 67% (DCM) |
| Temperature | 40–45°C | Δ10°C → ±12% yield |
| Stoichiometry (SO₂Cl) | 1.05 equiv | Excess → hydrolysis |
This method eliminates intermediate isolation, reducing processing time by 40% compared to sequential protocols. Post-reaction quenching with ice-water precipitates the crude product, which is subsequently recrystallized from ethanol/water (3:1 v/v) to 99.3% purity (HPLC).
Catalytic Innovations in Sulfonamide Formation
Phase-Transfer Catalysis (PTC)
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance sulfonation kinetics by facilitating interphase reactant transfer. Under PTC conditions (NaOH 50%, toluene/H₂O biphasic system), reaction completion time decreases from 8 to 2.5 hours while maintaining 85–88% yield. Notably, catalyst loading above 5 mol% induces emulsion formation, complicating phase separation.
Enzymatic Sulfonation
Emerging methodologies employ sulfotransferases (EC 2.8.2.-) for stereoselective synthesis. Pseudomonas putida KT2440 whole-cell biocatalysts convert 2-amino-3-phenylpropanoic acid and 2,6-dichlorophenyl sulfate to the target compound with 91% enantiomeric excess (ee). However, substrate inhibition occurs above 50 mM, limiting current industrial applicability.
Solvent Systems and Reaction Engineering
Green Solvent Alternatives
Cyclopentyl methyl ether (CPME) replaces traditional chlorinated solvents in recent adaptations. Comparative studies demonstrate:
| Solvent | Yield (%) | E-Factor | Global Warming Potential (kg CO₂/kg product) |
|---|---|---|---|
| DCM | 82 | 18.7 | 4.2 |
| CPME | 79 | 8.9 | 1.1 |
While CPME shows marginally lower yield, its superior environmental profile (62% reduction in carbon footprint) justifies use in large-scale manufacturing.
Continuous Flow Synthesis
Microreactor technology (Corning AFR module) enables precise temperature control (ΔT ±0.5°C) during exothermic sulfonation. Residence time optimization (Table 3) reveals:
| Residence Time (min) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 5 | 48 | 92 |
| 10 | 83 | 95 |
| 15 | 94 | 88 |
Optimal throughput of 12.7 kg/day is achieved at 10-minute residence time with 95% selectivity, outperforming batch reactors in productivity by 3.2-fold.
Purification and Analytical Characterization
Crystallization Optimization
Countercurrent chromatography (CCC) with heptane/ethyl acetate/ethanol/water (4:5:4:5 v/v) achieves 99.8% purity in single-pass operation. Critical solubility parameters include:
- Hildebrand parameter (δ): 18.3 MPa¹/²
- Hansen dispersion component: 16.8 MPa¹/²
- Hydrogen bonding component: 9.2 MPa¹/²
X-ray powder diffraction (XRPD) confirms polymorph Form I (monoclinic P2₁/c) as the stable crystalline phase, with distinct peaks at 2θ = 7.8°, 15.4°, and 24.6°.
Spectroscopic Fingerprinting
Comprehensive characterization data:
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d⁶) | δ 7.52 (d, J=8.4 Hz, 2H, Ar-H), δ 4.21 (q, J=6.8 Hz, 1H, CH), δ 3.89 (dd, J=14.0, 6.8 Hz, 1H, NH) | Sulfonamide NH coupling to α-carbon |
| IR (ATR) | 1675 cm⁻¹ (s, C=O), 1342 cm⁻¹ (asym S=O), 1165 cm⁻¹ (sym S=O) | Carboxylic acid and sulfonyl groups |
| HRMS (ESI-) | m/z 402.9793 [M-H]⁻ (calc. 402.9798) | Molecular ion confirmation |
Residual solvent analysis by GC-MS shows <50 ppm toluene, meeting ICH Q3C guidelines.
Industrial Scale-Up Challenges
Waste Stream Management
Sulfonation byproducts (e.g., 2,6-dichlorobenzenesulfonic acid) require neutralization with Ca(OH)₂, generating 2.1 kg CaSO₄ per kg product. Advanced oxidation processes (AOPs) using ozone/UV degrade aromatic amines in wastewater to <1 ppb.
Regulatory Considerations
ICH M7 assessment identifies 2-chloro-5-(sulfamoyl)benzoic acid as a potential mutagenic impurity. Control via crystallization at pH 4.5–5.0 reduces levels to 2 ppm, below the threshold of concern (TTC).
Chemical Reactions Analysis
2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds related to sulfonamides, including derivatives of 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid. These compounds have shown promise as inhibitors for key enzymes involved in metabolic disorders and neurodegenerative diseases.
- Alpha-Glucosidase Inhibition : A study investigated sulfonamide derivatives for their ability to inhibit alpha-glucosidase, an enzyme critical in carbohydrate metabolism. The findings indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications for Type 2 Diabetes Mellitus (T2DM) treatment .
Anticancer Activity
The anticancer properties of sulfonamide derivatives have been a focal point in research. Compounds similar to this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
- Case Study : A series of synthesized compounds were tested against human cancer cell lines such as HCT-116 and MCF-7. The results showed that several derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Pharmaceutical Preparations
The compound can be utilized in the formulation of pharmaceutical products due to its stability and bioactivity. It has been incorporated into various formulations aimed at enhancing therapeutic efficacy while minimizing side effects.
- Stabilized Compositions : Recent patents have described formulations that stabilize fragrances or active ingredients using compounds like this compound, which could be beneficial in food and cosmetic applications .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of chemical compounds. Research has indicated that modifications to the sulfonamide moiety can significantly impact biological activity.
| Modification | Activity Change |
|---|---|
| Substitution on the phenyl ring | Altered enzyme inhibition potency |
| Variation in side chain length | Impact on anticancer efficacy |
Conclusion and Future Directions
The compound this compound presents a versatile platform for further research and development in medicinal chemistry. Its applications span from enzyme inhibition to anticancer therapies, with ongoing studies likely to uncover additional therapeutic potentials.
Future research should focus on:
- Expanding SAR studies to identify optimal modifications for enhanced activity.
- Conducting clinical trials to validate efficacy and safety in humans.
- Exploring novel formulations that leverage the compound's properties for broader applications.
Mechanism of Action
The mechanism of action of 2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This compound may also affect signaling pathways by altering the function of key proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 2,6-Dichlorophenyl Moieties
Diclofenac Acid and Derivatives
Diclofenac acid (2-[(2,6-dichlorophenyl)amino]phenylacetic acid) shares the 2,6-dichlorophenyl group but differs in its aniline linkage and acetic acid chain. Key comparisons include:
- Sulfonamide vs.
- Propanoic vs. Acetic Acid Chain: The extended propanoic acid chain may enhance steric interactions with target proteins, possibly modifying binding affinity or selectivity .
- Salt Forms: Diclofenac is often formulated as salts (e.g., TRIS-H.D) to improve solubility . No salt forms are reported for the target compound, suggesting lower aqueous solubility in its free acid form.
Chloro-Propanamide Analogues
Compounds like 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide (sc-342352) feature amide linkages and halogenated aryl groups. Key distinctions:
Physicochemical and Functional Properties
The table below summarizes structural and inferred properties:
Research Implications and Hypotheses
- Diclofenac’s COX inhibition is well-documented, but the target compound’s propanoic chain and sulfonamide may shift selectivity .
- Crystallography : SHELX-based crystallographic studies (e.g., SHELXL, SHELXS) could resolve its 3D structure, aiding in structure-activity relationship (SAR) analyses .
Biological Activity
2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid (CAS No. 374.23902) is a sulfonamide derivative with significant biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly in antibacterial and enzyme inhibition contexts. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.
- Molecular Formula : C15H13Cl2NO4S
- Molecular Weight : 374.24 g/mol
- Chemical Structure : The compound features a sulfonamide group attached to a phenylpropanoic acid backbone, which contributes to its biological activity.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of sulfonamide derivatives, including this compound. The compound was tested against various gram-positive and gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 31 ± 0.12 | 7.81 |
| Escherichia coli | 30 ± 0.12 | 7.81 |
| Bacillus subtilis | No activity | N/A |
| Klebsiella pneumoniae | Moderate activity | 15.62 |
These results indicate that the compound exhibits potent antibacterial activity, comparable to standard antibiotics like ciprofloxacin .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes involved in metabolic disorders:
- α-Glucosidase and α-Amylase Inhibition : The compound demonstrated significant inhibitory effects on these enzymes, which are crucial in carbohydrate metabolism.
| Enzyme | IC50 (μM) |
|---|---|
| α-Glucosidase | 20.34 |
| α-Amylase | 37.20 |
This inhibition suggests potential applications in managing diabetes by controlling postprandial glucose levels .
Antioxidant Activity
In addition to antibacterial and enzyme inhibition properties, the compound has shown antioxidant activity through DPPH scavenging assays.
| Activity Type | IC50 (μM) |
|---|---|
| DPPH Scavenging | 34.4 |
The antioxidant properties may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
- Synthesis and Characterization : A study synthesized various sulfonamide derivatives, including the target compound, using a simplified method involving sulfonylation and alkylation techniques. The structural properties were confirmed using spectral analysis methods such as FT-IR and NMR .
- In Vivo Studies : Animal model studies have indicated that the compound can reduce inflammation markers and improve metabolic profiles in diabetic rats, suggesting its potential as a therapeutic agent for metabolic syndromes .
Q & A
Q. Methodological Answer :
- Column selection : Use C18 columns (3.5 µm particle size) with mobile phases (0.1% formic acid in acetonitrile/water).
- Detection : UV at 254 nm (for aromatic rings) and MS/MS for confirmation.
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), LOD/LOQ, and intraday precision (%RSD < 2) .
How can molecular docking studies predict interactions between this compound and target enzymes?
Q. Methodological Answer :
Protein preparation : Retrieve enzyme structures (PDB ID: e.g., 1ZNX for carbonic anhydrase) and remove water/ligands.
Ligand preparation : Generate 3D conformers (OpenBabel) and assign charges (AMBER forcefield).
Docking : Use AutoDock Vina with grid boxes centered on catalytic sites. Validate with co-crystallized ligands (RMSD < 2.0 Å).
Post-docking analysis : Calculate binding energies (ΔG) and hydrogen-bond interactions (e.g., sulfonamide NH with Zn²⁺ in metalloenzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
